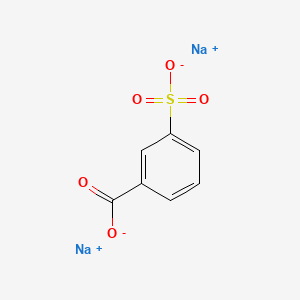

Disodium 3-sulfonatobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Disodium 3-sulfonatobenzoate is a useful research compound. Its molecular formula is C7H4Na2O5S and its molecular weight is 246.14. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Oxidation Reactions

Disodium 3-sulfonatobenzoate undergoes oxidation primarily at the sulfonate or carboxylic acid groups under controlled conditions:

-

Sulfonate group oxidation : Reaction with strong oxidizing agents like potassium permanganate (KMnO<sub>4</sub>) in acidic or alkaline media converts the sulfonate (–SO<sub>3</sub><sup>−</sup>) group into sulfate (SO<sub>4</sub><sup>2−</sup>) or other oxidized sulfur species.

-

Carboxylic acid oxidation : The carboxylate (–COO<sup>−</sup>) group can be decarboxylated under high-temperature oxidative conditions, yielding CO<sub>2</sub> and a simpler sulfonated aromatic compound.

Key conditions :

| Reagent | Medium | Product |

|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub> | Sulfate derivatives |

| H<sub>2</sub>O<sub>2</sub> | Alkaline | Partially oxidized intermediates |

Reduction Reactions

Reductive pathways target the sulfonate group or aromatic ring:

-

Sulfonate reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the sulfonate group to a thiol (–SH), forming 3-mercaptobenzoic acid derivatives.

-

Ring hydrogenation : Under high-pressure H<sub>2</sub> and rhodium catalysts, the benzene ring is hydrogenated to a cyclohexane derivative, retaining the sulfonate and carboxylate groups.

Mechanistic insight :

The sulfonate group’s electron-withdrawing nature slightly activates the ring for reduction, though steric hindrance from the sodium ions may slow reaction kinetics.

Hydrolysis and Aqueous Stability

The compound exhibits high solubility in water due to its ionic nature, but its stability depends on pH and temperature:

-

Acidic hydrolysis : Protonation of the sulfonate and carboxylate groups at pH < 3 leads to precipitation of 3-sulfobenzoic acid .

-

Alkaline hydrolysis : At pH > 10, the carboxylate group remains stable, while the sulfonate group may undergo nucleophilic substitution with hydroxide ions, forming phenol derivatives.

Decomposition profile :

| pH | Temperature (°C) | Primary Product |

|---|---|---|

| 2 | 25 | 3-Sulfobenzoic acid (solid) |

| 12 | 80 | 3-Hydroxybenzoic acid |

Biochemical Interactions

In biochemical systems, the compound acts as:

-

Buffer agent : Stabilizes pH in enzymatic assays (e.g., protease activity studies) via its carboxylate/sulfonate buffer system.

-

Protein stabilizer : Sulfonate groups interact with positively charged amino acid residues, reducing protein aggregation.

Applications :

-

Drug delivery systems (enhancing solubility of hydrophobic APIs).

-

Proteomics research (buffer component in 2D electrophoresis).

The reactivity of this compound is defined by its bifunctional aromatic structure, enabling participation in oxidation, reduction, hydrolysis, and coordination chemistry. Its stability in aqueous media and utility in synthesizing advanced materials underscore its importance in both industrial and research settings.

Propriétés

Numéro CAS |

14995-40-5; 17625-03-5 |

|---|---|

Formule moléculaire |

C7H4Na2O5S |

Poids moléculaire |

246.14 |

Nom IUPAC |

disodium;3-sulfonatobenzoate |

InChI |

InChI=1S/C7H6O5S.2Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-2 |

Clé InChI |

OLINJIZFBLZETG-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.